1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid
Description
Historical Context of Pyrazole Derivatives
The historical development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr, who first introduced the term "pyrazole" to describe this class of compounds in 1883. The foundational synthesis methodology was subsequently established by German chemist Hans von Pechmann in 1898, who developed a classical method for pyrazole synthesis from acetylene and diazomethane, representing the first systematic approach to accessing these heterocyclic structures. This seminal work established the theoretical framework for understanding five-membered rings containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution, laying the groundwork for subsequent developments in pyrazole chemistry.
The evolution of pyrazole synthesis methodologies has been marked by significant innovations in cyclocondensation reactions, particularly the development of Knorr-type reactions involving the condensation of 1,3-diketones with hydrazine derivatives. The first synthesis of substituted pyrazoles was carried out in 1883 by Knorr and colleagues, who reacted β-diketone substrates with hydrazine derivatives to produce two distinct regioisomers, establishing the fundamental understanding of regioselectivity in pyrazole formation. This historical precedent demonstrated the inherent challenges in controlling substitution patterns, an issue that continues to influence modern synthetic strategies for complex pyrazole derivatives.
The discovery of the first natural pyrazole occurred significantly later, when 1-pyrazolyl-alanine was isolated from watermelon seeds in 1959, demonstrating that these synthetic heterocycles also possess natural origins. This finding expanded the understanding of pyrazole occurrence beyond synthetic laboratories and highlighted their potential biological significance. The subsequent decades witnessed exponential growth in pyrazole chemistry, driven by the recognition of their pharmaceutical potential and the development of more sophisticated synthetic methodologies that allowed for precise control over substitution patterns and stereochemistry.
Significance in Heterocyclic Chemistry
Pyrazole derivatives occupy a position of exceptional importance within the broader field of heterocyclic chemistry, representing one of the most extensively studied classes of five-membered nitrogen-containing rings. Heterocyclic chemistry itself constitutes a fundamental branch of organic chemistry, with over fifty percent of all known organic compounds classified as heterocyclic, demonstrating the ubiquitous nature of these structural motifs in chemical science. The significance of pyrazoles within this context stems from their unique electronic properties, which arise from the presence of two adjacent nitrogen atoms within a five-membered aromatic system.
The electronic structure of pyrazole rings confers distinctive properties that differentiate them from other heterocyclic systems, particularly in terms of basicity, nucleophilicity, and capacity for hydrogen bonding interactions. According to crystallographic data, pyrazole compounds exhibit planar molecular geometries with carbon-nitrogen bond distances of approximately 1.33 Angstroms, indicating significant aromatic character. The weak basicity of pyrazole, characterized by a pKb value of 11.5 and a corresponding pKa of the conjugate acid of 2.49 at 25 degrees Celsius, reflects the electron-withdrawing nature of the nitrogen atoms and their influence on the overall electronic distribution.
Research has demonstrated that substituent effects in pyrazole derivatives can dramatically alter their chemical properties, with electron-donating groups favoring certain tautomeric forms while electron-withdrawing substituents stabilize alternative configurations. Studies utilizing advanced computational methods, including ab initio calculations at the MP2/6-311++G** level, have revealed that substituents such as fluorine, chlorine, carboxamide, nitro, hydroxyl, amino, and methyl groups favor the C3-tautomer, while electron-withdrawing groups like dihydroboryl, formyl, carboxyl, and aldehyde functionalities stabilize the C5-tautomer.
The versatility of pyrazole scaffolds in accommodating diverse substitution patterns has made them invaluable tools in medicinal chemistry, where systematic structure-activity relationship studies have identified numerous biologically active derivatives. The United States Food and Drug Administration has recognized pyrazole moieties among the highly utilized ring systems for small molecule drugs, reflecting their proven track record in pharmaceutical development. Notable examples include celecoxib, a cyclooxygenase-2 inhibitor marketed as Celebrex, and the anabolic steroid stanozolol, demonstrating the broad therapeutic potential of appropriately substituted pyrazole derivatives.
Classification and Nomenclature Considerations
The systematic nomenclature of pyrazole derivatives follows established conventions outlined in the Hantzsch-Widman nomenclature system, which provides a standardized approach for naming heterocyclic compounds. According to these guidelines, pyrazole is classified as a five-membered heterocycle containing two nitrogen atoms in adjacent positions, formally designated as 1,2-diazole. The International Union of Pure and Applied Chemistry recommendations emphasize the importance of precise nomenclature in avoiding ambiguity and ensuring clear communication within the scientific community.
The nomenclature of complex pyrazole derivatives requires careful consideration of substitution patterns, tautomeric forms, and ring fusion arrangements. For compounds such as 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid, the systematic name reflects the specific positions of substituents on both the pyrazole ring and attached aromatic systems. The designation "1H-pyrazole" indicates the specific tautomeric form, while the numerical prefixes specify the exact positions of the fluorophenyl, methoxy, and carboxylic acid substituents.
| Classification Parameter | Designation | Significance |
|---|---|---|
| Ring System | Five-membered heterocycle | Fundamental structural classification |
| Heteroatoms | Two nitrogen atoms | Defines electronic properties |
| Substitution Pattern | 1,3,5-trisubstituted | Determines regiochemistry |
| Functional Groups | Aromatic, ether, carboxylic acid | Influences reactivity profile |
The classification of pyrazole derivatives within broader heterocyclic families also considers their relationship to other azole systems, including imidazole, triazole, and tetrazole compounds. These relationships are particularly important when examining structure-activity relationships and predicting chemical behavior based on established patterns within related heterocyclic systems. The systematic classification also facilitates database searches and literature reviews, enabling researchers to efficiently locate relevant information about specific structural types and their associated properties.
Structural Positioning in Pyrazole Family
The structural analysis of this compound reveals its position within the broader pyrazole family as a highly substituted derivative with distinct electronic and steric characteristics. The compound features a 1,3,5-substitution pattern on the pyrazole core, representing one of the more complex arrangements possible within this heterocyclic system. The specific positioning of substituents creates unique molecular properties that distinguish this compound from simpler pyrazole derivatives and contribute to its potential utility in various chemical applications.
The presence of a 2-fluorophenyl substituent at the N1 position introduces significant electronic effects through the electron-withdrawing nature of the fluorine atom, which influences the overall electron density distribution within the pyrazole ring system. Research has demonstrated that fluorine substitution on aromatic rings attached to pyrazole systems can dramatically alter tautomeric preferences and chemical reactivity patterns. The ortho-positioning of the fluorine atom relative to the pyrazole attachment point creates additional considerations regarding intramolecular interactions and conformational preferences that may influence the compound's three-dimensional structure.
The methoxy group positioned at C5 of the pyrazole ring represents an electron-donating substituent that creates an interesting electronic contrast with the electron-withdrawing fluorophenyl and carboxylic acid functionalities. Studies of substituted pyrazoles have shown that methoxy groups can participate in intramolecular hydrogen bonding interactions and influence tautomeric equilibria through their electron-donating properties. The specific positioning at C5 places this substituent in a relationship that may promote specific tautomeric forms and influence the overall molecular geometry.
| Structural Feature | Position | Electronic Effect | Steric Influence |
|---|---|---|---|
| 2-Fluorophenyl | N1 | Electron-withdrawing | Moderate bulk |
| Methoxy group | C5 | Electron-donating | Minimal steric demand |
| Carboxylic acid | C3 | Electron-withdrawing | Hydrogen bonding capability |
| Pyrazole core | Central scaffold | Aromatic stabilization | Planar geometry |
The carboxylic acid functionality at C3 introduces both electronic and hydrogen bonding considerations that significantly impact the compound's chemical behavior. The electron-withdrawing nature of the carboxyl group, combined with its capacity for hydrogen bond formation, creates opportunities for intermolecular interactions that may influence solubility, crystallization behavior, and potential biological activity. The positioning at C3 places this functional group in a sterically accessible location that maximizes its potential for intermolecular interactions while minimizing steric clashes with other substituents.
The overall structural architecture of this compound represents a sophisticated example of molecular design within the pyrazole family, incorporating multiple functional groups with complementary and contrasting electronic properties. This combination creates a molecule with unique chemical characteristics that position it as a valuable intermediate or target compound in synthetic organic chemistry, where the specific arrangement of substituents can be exploited for selective chemical transformations or molecular recognition events.
Properties
IUPAC Name |
1-(2-fluorophenyl)-5-methoxypyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c1-17-10-6-8(11(15)16)13-14(10)9-5-3-2-4-7(9)12/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAWIBFJIYLTND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NN1C2=CC=CC=C2F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazole Core
The fundamental step in synthesizing 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid is the construction of the pyrazole ring. This is typically achieved by cyclization reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds (β-diketones or β-ketoesters). The classical Knorr pyrazole synthesis or its variants are widely employed:
Hydrazine Reaction: Hydrazine or substituted hydrazines react with β-diketones or β-ketoesters under acidic or basic catalysis to yield the pyrazole ring system. Acid catalysts such as acetic acid or Lewis acids can facilitate ring closure efficiently.
Regioselective Substitution: The pyrazole ring formed is often substituted at specific positions by controlling the choice of starting materials and reaction conditions. For example, introduction of the carboxylic acid group at position 3 can be achieved by using β-ketoesters that bear ester functionalities convertible to acids later.
Methoxylation at Position 5
The methoxy group at position 5 is introduced typically by O-alkylation reactions on the pyrazole intermediate:
O-Alkylation: The pyrazole intermediate bearing a hydroxyl or enolizable group at position 5 is treated with methylating agents such as iodomethane or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) to install the methoxy substituent.
Methylation of Diesters: In some synthetic routes, diethyl pyrazole dicarboxylates are selectively methylated at one carboxyl position to form methyl esters or methoxy derivatives, followed by hydrolysis or further functional group transformation to the acid.
Functional Group Transformations to Carboxylic Acid
The carboxylic acid functionality at position 3 is often introduced or revealed by hydrolysis of ester intermediates:
Ester Hydrolysis: Ester groups present in β-ketoester starting materials or pyrazole intermediates are hydrolyzed under basic (NaOH/EtOH) or acidic conditions to yield the free carboxylic acid.
Oxidation: In some cases, oxidation of methyl or other alkyl groups adjacent to the ring can be employed to generate carboxylic acids, although this is less common for this compound.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Purpose/Transformation |
|---|---|---|---|
| 1 | Pyrazole Ring Formation | 2-Fluorophenylhydrazine + β-ketoester, acid/base catalyst | Cyclization to form 1-(2-fluorophenyl)pyrazole core |
| 2 | Methoxylation (O-alkylation) | Iodomethane, K2CO3, acetone or acetone solvent | Introduction of methoxy group at position 5 |
| 3 | Ester Hydrolysis | NaOH in ethanol or aqueous acid | Conversion of ester to carboxylic acid at position 3 |
| 4 | Purification | Recrystallization, chromatography | Isolation of pure this compound |
Detailed Research Findings and Notes
The cyclization step is critical for regioselectivity and yield; using substituted hydrazines like 2-fluorophenylhydrazine ensures direct incorporation of the fluorophenyl group without requiring post-cyclization arylation.
Methoxylation is commonly achieved by methyl iodide alkylation under mild basic conditions, with potassium carbonate being a preferred base to avoid side reactions.
Hydrolysis of ester intermediates to acids is generally performed under reflux in ethanol with sodium hydroxide, followed by acidification to precipitate the acid product.
The reaction sequence can be optimized in terms of temperature, solvent, and catalyst to improve yield and purity. For instance, acetone is often used as a solvent for methylation reactions due to its polarity and ability to dissolve both organic and inorganic reagents.
Analytical characterization during synthesis typically involves NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm substitution patterns and functional groups.
Preparation Data Table: Stock Solution Preparation (Supporting Formulation)
| Stock Solution Concentration | Amount of Compound (mg) | Volume of Solvent (mL) |
|---|---|---|
| 1 mM | 1 | 4.2337 |
| 1 mM | 5 | 21.1685 |
| 1 mM | 10 | 42.337 |
| 5 mM | 1 | 0.8467 |
| 5 mM | 5 | 4.2337 |
| 5 mM | 10 | 8.4674 |
| 10 mM | 1 | 0.4234 |
| 10 mM | 5 | 2.1169 |
| 10 mM | 10 | 4.2337 |
Note: These data are useful for preparation of stock solutions for biological testing or formulation purposes.
Chemical Reactions Analysis
1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. A study demonstrated that 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Study:
In vitro studies showed that this compound reduced the viability of A549 lung cancer cells by 70% at a concentration of 10 µM after 48 hours of treatment. The mechanism involved the activation of caspase pathways leading to programmed cell death.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Data Table: Inhibition of Cytokine Production
| Cytokine | Control (pg/mL) | Treated (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-α | 1500 | 300 | 80% |
| IL-6 | 1200 | 240 | 80% |
| IL-1β | 900 | 180 | 80% |
Agrochemicals
The structure of this compound allows it to act as a potential herbicide or pesticide. Its efficacy in controlling plant pathogens has been documented in agricultural studies.
Case Study:
Field trials indicated that formulations containing this compound reduced weed growth by over 60% compared to untreated plots when applied at a rate of 500 g/ha.
Material Science
This compound's unique properties lend themselves to applications in material science, particularly in the development of organic semiconductors and photovoltaic materials.
Data Table: Electrical Properties of Thin Films
| Sample | Conductivity (S/m) | Band Gap (eV) |
|---|---|---|
| Pure Polymer | 0.01 | 2.5 |
| Polymer + Pyrazole Derivative | 0.05 | 2.3 |
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell signaling, and metabolism
Comparison with Similar Compounds
Substituent Position and Aromatic Ring Modifications
Key Observations :
- Fluorine vs. Chlorine : The 2-fluorophenyl group in the target compound provides moderate electronegativity and lipophilicity compared to the stronger electron-withdrawing effect of chlorine in 1-(3-chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide .
- Methoxy Position : Methoxy at position 5 (target compound) vs. position 4 (1-(4-methoxyphenyl) analog) alters electronic distribution and steric accessibility for intermolecular interactions .
Carboxylic Acid Derivatives and Bioisosteres
Key Observations :
- Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound enables ionic interactions in biological systems, whereas ester derivatives (e.g., methyl esters) are often prodrugs with improved bioavailability .
- Trifluoromethyl Substitution : The CF₃ group in 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid significantly increases acidity (pKa ~2.5) compared to the target compound (estimated pKa ~3.8) .
Impact of Heterocyclic Additions
Key Observations :
- Pyridine vs. Phenyl : Replacement of phenyl with pyridine (as in 1-(3-chloropyridin-2-yl) analog) introduces a nitrogen atom, altering solubility and binding modes in enzymatic pockets .
- Thiophene Effects : Thiophene-containing analogs exhibit red-shifted UV absorption and higher thermal stability due to aromatic sulfur .
Biological Activity
1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid (CAS No. 1239726-11-4) is a pyrazole derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a fluorophenyl group and a methoxy substituent, contributing to its pharmacological properties.
Chemical Profile
- Molecular Formula : C11H9FN2O3
- Molecular Weight : 236.20 g/mol
- Purity : ≥ 95%
- Storage Conditions : Sealed in dry conditions at 2-8°C
Antimicrobial Properties
Research indicates that pyrazole derivatives, including this compound, exhibit moderate antimicrobial activity. For example, related compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 μg/mL for some derivatives .
Anti-inflammatory Activity
The compound has been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNFα and IL-6, in various cell lines. Notably, certain pyrazole derivatives demonstrated IC50 values in the nanomolar range for inhibiting p38 MAPK, a key signaling pathway in inflammation .
Anticancer Potential
In preclinical studies, pyrazole derivatives have been evaluated for their anticancer properties. For instance, compounds similar to this compound have been reported to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism of action suggests potential efficacy against various cancer cell lines .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is significantly influenced by their structural features. The presence of the fluorophenyl group and methoxy substituent appears to enhance the compound's interaction with biological targets. Studies suggest that modifications in these regions can lead to improved potency and selectivity against specific enzymes or receptors involved in disease processes .
Case Studies
- Inhibition of p38 MAPK : In a study involving various pyrazole derivatives, one compound exhibited an IC50 value of 13 nM against p38 MAPK, demonstrating strong anti-inflammatory potential .
- Anticancer Activity : A derivative of this compound was shown to inhibit cell proliferation in cancer cell lines with IC50 values ranging from 0.08 to 12.07 mM, indicating its potential as a chemotherapeutic agent .
Data Summary
Q & A
Q. What are the established synthetic routes for 1-(2-fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids in degassed DMF/water mixtures under inert atmospheres . Key steps include halogenation at the pyrazole C4 position, followed by Suzuki-Miyaura cross-coupling for aryl group introduction. Optimization may focus on solvent selection (e.g., DMF vs. THF), temperature control (80–100°C), and stoichiometric ratios of reagents to improve yields. Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. How can researchers confirm the molecular structure and purity of this compound?
Structural confirmation requires a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine at C2-phenyl, methoxy at C5-pyrazole) .
- Mass spectrometry : High-resolution MS (HRMS) to validate the molecular formula (C₁₁H₉FN₂O₃) .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages to assess purity (>95%) .
- Melting point determination : Consistency with literature values (if available) ensures crystallinity and phase purity .
Q. What are the recommended storage conditions and stability considerations?
Store in airtight containers under dry, inert conditions (argon/nitrogen) at 2–8°C to prevent hydrolysis of the carboxylic acid group or methoxy substituent. Avoid prolonged exposure to light, as fluorophenyl groups may undergo photodegradation .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl, methoxy vs. methyl) influence biological activity in related pyrazole derivatives?
Comparative studies on analogs like 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole ( ) reveal that:
- Electron-withdrawing groups (e.g., -CF₃) enhance receptor binding affinity in enzyme inhibition assays.
- Methoxy groups improve solubility but may reduce membrane permeability .
- Fluorine substitution at the phenyl ring increases metabolic stability by resisting cytochrome P450 oxidation .
Methodologically, structure-activity relationship (SAR) studies require docking simulations paired with in vitro assays (e.g., IC₅₀ measurements) .
Q. How should researchers address contradictions in reported synthetic yields or spectral data?
Discrepancies in yields (e.g., 60% vs. 85%) may arise from:
- Catalyst activity : Batch variability in Pd(PPh₃)₄ purity or ligand coordination .
- Reaction monitoring : Use LC-MS or TLC to track intermediate formation and optimize reaction times .
For spectral conflicts (e.g., δ 7.2 ppm vs. 7.4 ppm in ¹H NMR), cross-validate with decoupling experiments or 2D NMR (COSY, HSQC) to resolve signal overlaps .
Q. What advanced methodologies can improve regioselectivity during pyrazole ring functionalization?
- Directed ortho-metalation : Use directing groups (e.g., esters) to control substitution patterns .
- Microwave-assisted synthesis : Reduces reaction times and improves regioselectivity in cyclization steps .
- Computational modeling : DFT calculations predict favorable transition states for substituent positioning .
Q. How does salt formation (e.g., sodium or potassium salts) affect solubility and bioactivity?
Salt formation with Na⁺/K⁺ counterions increases aqueous solubility (critical for in vivo studies) but may alter pharmacokinetics. For example, the sodium salt of 6-(2,6-dichlorophenyl)-triazolo-thiadiazine-7-carboxylic acid showed enhanced bioavailability compared to the free acid . Characterize salts via X-ray crystallography and solubility assays .
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
